molecular formula C31H41N5O5 B1204045 Dihydroergocornine CAS No. 25447-65-8

Dihydroergocornine

Cat. No.: B1204045
CAS No.: 25447-65-8
M. Wt: 563.7 g/mol
InChI Key: SEALOBQTUQIVGU-QNIJNHAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergocornine is a 9,10α-dihydro derivative of ergotamine, a naturally occurring ergopeptine alkaloid derived from the ergot fungus (Claviceps purpurea) . It is a key component of co-dergocrine (also known as dihydroergotoxine or Hydergine®), a mixture of four hydrogenated ergot alkaloids: this compound, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine, in a 3:3:2:1 ratio . Clinically, this compound is approved for hypotensive treatment and is used in combination therapies for age-related cognitive decline, such as dementia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergocornine is synthesized through the hydrogenation of ergocornine, which involves the addition of hydrogen to the double bonds in the lysergic acid moiety. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of ergocornine from ergot, followed by purification and hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydroergocornine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Further reduction can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Pharmacokinetics

Dihydroergocornine is rapidly absorbed after oral administration, with a peak plasma concentration reached approximately 1.4 hours post-dose. The absorption half-life is about 0.32 hours, with an estimated bioavailability of 25% .

Treatment of Cognitive Impairment

This compound is commonly included in formulations aimed at alleviating symptoms of cognitive decline in elderly patients. Studies have shown that it can improve cognitive function by enhancing cerebral blood flow and oxygenation .

Management of Hypertension

The compound's ability to lower blood pressure makes it useful in treating essential hypertension. Clinical trials have indicated that this compound can significantly reduce mean arterial pressure in hypertensive patients without causing severe side effects .

Case Study 1: Cognitive Improvement in Elderly Patients

A study involving elderly patients experiencing mild cognitive impairment demonstrated significant improvements in cognitive function following treatment with this compound. Patients reported reduced symptoms of confusion and improved overall mental clarity after several weeks of therapy .

Case Study 2: Blood Pressure Regulation

In a clinical trial focused on patients with essential hypertension, this compound was administered over a period of six weeks. Results showed a marked decrease in systolic and diastolic blood pressure readings, with minimal adverse effects reported, indicating its efficacy as an antihypertensive agent .

Comparative Data Table

ApplicationMechanism of ActionClinical Outcomes
Cognitive ImpairmentIncreases cerebral blood flow; enhances oxygenationImproved cognition; reduced confusion
HypertensionVasodilation; sympatholytic effectsSignificant reduction in blood pressure

Mechanism of Action

Dihydroergocornine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Dihydroergocornine is structurally and functionally related to other hydrogenated ergot alkaloids, particularly those in the co-dergocrine mixture. Below is a detailed comparison:

Structural and Pharmacokinetic Differences

Compound Key Structural Features Oral Absorption Quotient Elimination Half-Life (β-phase)
This compound Isopropyl sidechains at 2' and 5' positions 25–30% ~13–50 hours
Dihydroergocristine Benzyl group at position 12' 25–30% ~13–50 hours
Dihydro-α-ergocryptine Methyl-isopropyl sidechain at position 2' 25–30% ~13–50 hours
Dihydro-β-ergocryptine Methyl-sec-butyl sidechain at position 2' 25–30% ~13–50 hours
Bromocriptine Non-hydrogenated ergoline backbone ~90% ~50 hours
  • Absorption: this compound and its co-dergocrine analogs exhibit lower oral absorption (25–30%) compared to bromocriptine (~90%), a non-hydrogenated ergot derivative used in Parkinson’s disease .
  • Half-Life : All hydrogenated ergopeptines share similar elimination profiles, with prolonged β-phase half-lives (~13–50 hours), suggesting sustained activity in combination therapies .

Therapeutic and Molecular Activity

Binding Affinities and Target Interactions
Compound HIV-1 PR Binding Affinity (kcal/mol) SARS-CoV-2 Mpro Binding Affinity (kcal/mol) TDP-43 RRM1 Binding Affinity (kcal/mol)
This compound -9.6 (highest in CA-M extract) -8.7 to -9.6 -7.223
Dihydroergocristine Not reported -8.7 to -9.6 Not studied
Dihydro-α-ergocryptine Not reported Not reported -7.467
3β,6α,7α-Trihydroxy-5β-cholan-24-oic acid -7.2 (HIV-1 PR) Not applicable Not applicable
  • Antiviral Activity: this compound demonstrates superior binding to HIV-1 PR compared to 3β,6α,7α-trihydroxy-5β-cholan-24-oic acid, a compound with antioxidant properties but weaker antiviral inhibition .
  • Neurodegenerative Targets : Dihydroergocryptine exhibits stronger binding to TDP-43 RRM1 (-7.467 kcal/mol) than this compound (-7.223 kcal/mol) due to an additional H-bond with lysine residues, suggesting nuanced differences in neuroprotective mechanisms .

Biological Activity

Dihydroergocornine is a synthetic derivative of ergot alkaloids, primarily used for its nootropic and vasoregulating properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, drawing from diverse sources to provide a comprehensive overview.

Overview of this compound

Chemical Structure and Properties

  • This compound is chemically identified as 9,10 alpha-dihydro-12'-hydroxy-2',5'alpha-bis(1-methylethyl)-ergotaman-3',6',18-trione. It is part of the ergoloid mesylate mixture, which includes other derivatives such as dihydroergocristine and dihydroergocryptine .

Pharmacological Classification

  • Type: Nootropic agent
  • Mechanism of Action: While the exact mechanisms remain partially understood, this compound exhibits sympatholytic and hypotensive effects through antagonism of serotonin and adrenergic receptors .

This compound's biological activity is attributed to several key mechanisms:

  • Vasoregulation: It promotes vasodilation in hypertensive patients while exhibiting tonic effects in hypotensive individuals. This dual action helps regulate blood pressure effectively .
  • Cerebral Blood Flow: The compound has been shown to enhance cerebral blood flow and oxygen consumption, contributing to its neuroprotective effects. This is particularly beneficial in conditions like Alzheimer's disease, where it has been reported to reduce amyloid-beta levels in neuronal cultures .
  • Receptor Interactions:
    • Serotonin Receptors: Acts as a noncompetitive antagonist.
    • Adrenergic Receptors: Functions as both an antagonist and partial agonist.
    • Dopamine Receptors: Exhibits antagonistic properties .

Absorption and Distribution

  • This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 1.4 hours post-dose. The absorption percentage is around 25%, indicating effective bioavailability compared to other components in the ergoloid mixture .

Metabolism

  • The metabolism involves oxidation and cleavage processes, yielding several metabolites that retain the essential ring structure characteristic of ergot alkaloids. Notably, dihydrolysergic acid amide is one significant metabolite formed during this process .

Elimination

  • Following oral administration, the majority of this compound is eliminated via feces (approximately 97.5%), with minimal renal excretion observed .

Cognitive Decline

This compound has been primarily indicated for treating idiopathic cognitive decline in elderly patients. Clinical studies suggest that it can alleviate symptoms such as confusion, mood disturbances, and dizziness in geriatric populations. Its efficacy appears most pronounced when administered during early stages of cognitive deterioration .

Hypertension

Research indicates that this compound can effectively lower blood pressure in hypertensive patients by reducing mean arterial pressure through its sympatholytic actions. This property makes it a valuable option for managing hypertension without the vasoconstrictor side effects typical of natural ergot alkaloids .

Case Studies

Several clinical observations have highlighted the benefits of this compound:

  • Geriatric Patients: A study involving elderly patients demonstrated significant improvements in cognitive function and emotional stability after a regimen of this compound therapy over several weeks .
  • Hypertensive Responses: Another case report noted that patients receiving intravenous this compound exhibited marked reductions in blood pressure without adverse cardiovascular effects, supporting its role as a safe antihypertensive agent .

Q & A

Basic Research Questions

Q. What standardized analytical methods are used to quantify Dihydroergocornine in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is the primary method. For example, the ratio of the peak area of this compound to the internal standard (e.g., MSA or MTA) is calculated using validated protocols. This ratio is multiplied by a predefined constant (e.g., 659.80 for this compound) to determine concentration .
  • Key Data : The method requires calibration curves with reference standards (e.g., dihydroergotoxine mesilate) to ensure accuracy and precision .

Q. What are the molecular characteristics and physicochemical properties of this compound?

  • Methodological Answer : The molecular formula is C31H41N5O5, with a molecular weight of 659.80 g/mol. Key physicochemical parameters include its pKa (6.91 ± 0.07) and solubility profile, which can be determined via potentiometric titration and shake-flask methods under controlled pH and temperature .

Q. What pharmacological mechanisms underlie this compound's therapeutic effects?

  • Methodological Answer : this compound acts as a sympatholytic agent by antagonizing α-adrenergic receptors. In vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]-prazosin for α1 receptors) are standard for studying its affinity. In vivo models (e.g., hypertensive rodents) assess its hemodynamic effects .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic parameters of this compound be resolved?

  • Methodological Answer : Contradictions in parameters (e.g., half-life, bioavailability) require meta-analysis of existing studies, focusing on variables like dosage forms, species-specific metabolism, and analytical techniques. Replication studies under standardized conditions (e.g., fixed-dose protocols, validated bioanalytical methods) are critical .
  • Example : Differences in bioavailability may arise from variations in sample preparation (e.g., plasma protein binding assays) or detection limits of HPLC-MS/MS methods .

Q. What experimental designs are optimal for assessing this compound's stability under diverse storage conditions?

  • Methodological Answer : Accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with forced degradation (e.g., exposure to light, oxidation) are recommended. Analytical techniques like mass spectrometry identify degradation products, while statistical models (e.g., Arrhenius equation) predict shelf life .
  • Key Consideration : Include control groups with inert packaging materials to isolate environmental effects .

Q. What synthetic strategies improve the bioavailability of this compound derivatives?

  • Methodological Answer : Structural modifications (e.g., ester prodrugs, PEGylation) can enhance solubility. In silico modeling (e.g., molecular docking to predict plasma protein binding) guides derivative design. In vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies in rodents validate improvements .
  • Data Analysis : Compare area-under-the-curve (AUC) values of derivatives vs. parent compound using non-compartmental pharmacokinetic analysis .

Q. Methodological Resources

  • Analytical Validation : Follow guidelines from pharmacopeias (e.g., USP) for method validation, including specificity, linearity, and robustness testing .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and document LD50 values (e.g., 71 mg/kg in mice) to ensure safety .
  • Data Reproducibility : Publish raw datasets, instrument parameters, and statistical code to facilitate replication .

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALOBQTUQIVGU-QNIJNHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044013
Record name Dihydroergocornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Dihydroergocornine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

25447-65-8
Record name Dihydroergocornine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25447-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocornine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocornine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergocornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroergocornine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCORNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydroergocornine
Dihydroergocornine
Dihydroergocornine
Dihydroergocornine
Dihydroergocornine
Dihydroergocornine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.